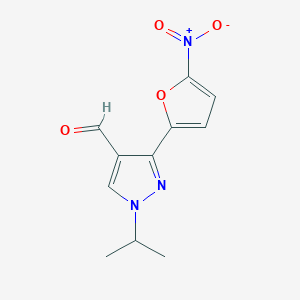
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the nitrofuran moiety in its structure suggests potential biological activity, as nitrofuran derivatives are known for their antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides.
Attachment of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nitration reaction followed by a coupling reaction with the pyrazole ring.
Formylation: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitrofuran moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Isopropyl-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Potential use in the development of new drugs, particularly antimicrobial agents.
Industry: Could be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is likely related to its ability to interact with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may also interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent with a nitrofuran moiety.
Furazolidone: Another nitrofuran derivative with antimicrobial properties.
Metronidazole: A nitroimidazole compound with similar antimicrobial activity.
Uniqueness
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of the pyrazole ring and the nitrofuran moiety, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives.
Propriétés
Numéro CAS |
61619-66-7 |
|---|---|
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
3-(5-nitrofuran-2-yl)-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H11N3O4/c1-7(2)13-5-8(6-15)11(12-13)9-3-4-10(18-9)14(16)17/h3-7H,1-2H3 |
Clé InChI |
SZJJFHMSFBZIAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














